molecular formula C21H22O4 B1254369 2'-O-Methylphaseollinisoflavan

2'-O-Methylphaseollinisoflavan

Cat. No.: B1254369
M. Wt: 338.4 g/mol
InChI Key: CSEWDTXNCZLZIW-AWEZNQCLSA-N
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Description

(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structural features, including a methoxy group, dimethyl groups, and a dihydro-benzopyran core. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol involves several steps. One common method includes the use of O-alkenyloxy or O-alkynyloxy-acetophenones combined with pyrazolones in the presence of triethylammonium acetate under microwave irradiation . Another approach involves the use of O-propargyloxy-acetophenones with a ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts like ZnO can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate cellular signaling pathways and induce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of methoxy and dimethyl groups, along with the dihydro-benzopyran core, sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

(3R)-3-(5-methoxy-2,2-dimethylchromen-6-yl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C21H22O4/c1-21(2)9-8-17-18(25-21)7-6-16(20(17)23-3)14-10-13-4-5-15(22)11-19(13)24-12-14/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1

InChI Key

CSEWDTXNCZLZIW-AWEZNQCLSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)[C@H]3CC4=C(C=C(C=C4)O)OC3)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)C3CC4=C(C=C(C=C4)O)OC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Methylphaseollinisoflavan
Reactant of Route 2
2'-O-Methylphaseollinisoflavan
Reactant of Route 3
2'-O-Methylphaseollinisoflavan
Reactant of Route 4
2'-O-Methylphaseollinisoflavan
Reactant of Route 5
2'-O-Methylphaseollinisoflavan
Reactant of Route 6
2'-O-Methylphaseollinisoflavan

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